molecular formula C18H15N3O5S B3480869 (5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B3480869
M. Wt: 385.4 g/mol
InChI Key: IHXGTIFWYCEZCH-CXUHLZMHSA-N
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Description

(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, (5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
  • 3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl derivatives

Uniqueness

What sets (5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one apart from similar compounds is its specific configuration and the presence of multiple functional groups. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-15-8-11(9-16-17(22)20-18(19)27-16)6-7-14(15)26-10-12-4-2-3-5-13(12)21(23)24/h2-9H,10H2,1H3,(H2,19,20,22)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGTIFWYCEZCH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N)OCC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
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(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 5
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(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-2-amino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

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